tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate
Description
Properties
Molecular Formula |
C17H26BFN2O4 |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
tert-butyl N-[[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C17H26BFN2O4/c1-15(2,3)23-14(22)21-10-13-12(19)8-11(9-20-13)18-24-16(4,5)17(6,7)25-18/h8-9H,10H2,1-7H3,(H,21,22) |
InChI Key |
PSVZFUBRHBJCFJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)CNC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Fluorination
The fluorination of the pyridine ring is a critical step to introduce the desired electronic effects. This step often requires:
- Reagents : Sodium hexamethyldisilazane (NaHMDS) in tetrahydrofuran (THF).
- Conditions : Conducted under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 0°C to 20°C for approximately 13 hours.
Step 2: Boronation
Reaction Mechanisms
Fluorination Mechanism
The NaHMDS acts as a base to deprotonate the pyridine precursor, enabling nucleophilic substitution with fluorine-containing reagents. The inert atmosphere prevents moisture interference.
Boronation Mechanism
The palladium catalyst facilitates oxidative addition of the aryl halide precursor followed by transmetalation with bis(pinacolato)diboron. Reductive elimination yields the boronic ester-functionalized pyridine derivative.
Optimized Conditions for Synthesis
To ensure high yield and selectivity:
- Maintain strict temperature control during both steps.
- Use dry solvents to avoid hydrolysis of reactive intermediates.
- Employ an inert atmosphere throughout the reaction sequence.
Challenges and Notes
Challenges
- Sensitivity to moisture due to boronic ester functionality.
- Requirement for precise catalyst loading to avoid side reactions.
Notes
The compound exhibits high solubility in organic solvents like THF and DMSO but limited solubility in water. This property aids purification via organic solvent extraction methods.
Data Table: Summary of Reaction Conditions
| Step | Reagents & Catalysts | Solvent | Temperature | Time | Atmosphere |
|---|---|---|---|---|---|
| Fluorination | NaHMDS / Pyridine precursor | THF | 0–20°C | ~13 hours | Inert (N₂/Ar) |
| Boronation | Pd(dppf)Cl₂ / Bis(pinacolato)diboron / KOAc | DMSO | ~80°C | ~14 hours | Inert (N₂/Ar) |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate and triethylamine.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Basic Information
- Chemical Name : tert-butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate
- CAS Number : 1240133-41-8
- Molecular Formula : C17H26BFN2O4
- Molecular Weight : 352.2100 g/mol
- Purity : ≥ 98% .
Structural Characteristics
The compound features a pyridine ring substituted with a fluorine atom and a boron-containing dioxaborolane moiety. The presence of these functional groups contributes to its reactivity and potential utility in various chemical transformations.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of boronic acids have been shown to inhibit proteasome activity in cancer cells, leading to apoptosis .
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. Its boron atom can form reversible covalent bonds with target enzymes, making it a candidate for developing enzyme inhibitors that could be used in treating metabolic disorders.
Polymer Chemistry
The incorporation of boron-containing compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. This compound can serve as a building block for synthesizing novel polymers with tailored properties .
Sensor Development
Due to its unique electronic properties, the compound can be utilized in the development of sensors for detecting specific biomolecules or environmental pollutants. Its ability to interact selectively with certain analytes makes it suitable for applications in environmental monitoring and diagnostics.
Building Block for Complex Molecules
In organic synthesis, this compound can be used as a versatile intermediate for synthesizing more complex organic molecules. The functional groups present allow for various chemical transformations such as nucleophilic substitutions and coupling reactions.
Case Study 1: Synthesis of Anticancer Agents
A recent study synthesized a series of carbamate derivatives based on the structure of this compound and evaluated their anticancer activity against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutics .
Case Study 2: Polymer Composites
Research conducted on the incorporation of boron-containing compounds into polycarbonate matrices showed improved thermal stability and mechanical properties. The study highlighted how this compound could enhance the performance characteristics of these materials under high-temperature conditions .
Mechanism of Action
The mechanism of action of tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The fluorinated pyridine ring can engage in hydrogen bonding and π-π interactions with target proteins, while the carbamate group can form covalent bonds with nucleophilic residues . These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Based Analogs with Varying Substituents
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
- Structural Difference : Lacks the fluorine at position 3 and the methylene linker.
- Synthesis : Prepared via Boc protection of pyridin-2-amine with di-tert-butyl dicarbonate, yielding 44% .
- 1H NMR : Signals at δ 9.55 (broad, NH), 8.70 (s, pyridine-H), and 1.33 (s, 12H, dioxaborolan methyl) .
tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
- Structural Difference : Chlorine replaces fluorine at position 3.
- Reactivity : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter steric and electronic interactions in cross-coupling.
Table 1: Pyridine-Based Analogs Comparison
| Compound | Substituent (Position 3) | Yield (%) | Key 1H NMR Shifts (δ) |
|---|---|---|---|
| Target Compound | F | N/A | Data not provided |
| Non-fluorinated analog | H | 44 | 9.55 (NH), 8.70 (pyridine-H) |
| Chlorinated analog | Cl | N/A | N/A |
Aromatic Ring Variants
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate
- Structural Difference : Benzene replaces pyridine.
- Applications : Benzylcarbamates are common intermediates in drug discovery; however, the lack of pyridine’s nitrogen reduces coordination capacity in metal-catalyzed reactions .
tert-Butyl N-[(5R)-3-fluoro-2-(dioxaborolan-2-yl)benzo[7]annulen-5-yl]carbamate
- Structural Difference : Benzo[7]annulene replaces pyridine.
Table 2: Aromatic System Comparison
Boronic Ester Modifications
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate
- Structural Difference : Boronic ester on a propyl chain instead of pyridine.
- Applications : Alkylboronates are less reactive in Suzuki couplings but useful in niche applications like polymer chemistry .
Biological Activity
Introduction
tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate (CAS No. 1240133-41-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
The biological activity of this compound is primarily linked to its interaction with various biological targets. Notably, it has been studied for its role as a noncompetitive antagonist of the chemokine receptors CXCR1 and CXCR2. These receptors are crucial in mediating inflammatory responses and are implicated in various diseases including cancer and autoimmune disorders .
Inhibition Studies
Research indicates that compounds with similar structures exhibit significant inhibitory effects on CXCL1-induced calcium flux in human polymorphonuclear cells (PMNs). For example:
| Compound | IC50 (nM) | Target |
|---|---|---|
| SX-517 | 38 | CXCR1/2 |
| tert-butyl carbamate | TBD | TBD |
The IC50 value represents the concentration required to inhibit 50% of the maximum response. This highlights the potential of this compound as a therapeutic agent targeting inflammatory pathways .
Pharmacological Effects
Anti-inflammatory Activity
The compound's ability to inhibit chemokine receptor signaling suggests potential anti-inflammatory properties. Studies have shown that antagonism of CXCR1 and CXCR2 can lead to reduced recruitment of neutrophils to sites of inflammation, thereby mitigating inflammatory responses .
Cancer Therapeutics
Given the role of CXCR1 and CXCR2 in tumor progression and metastasis, this compound may also hold promise as an adjunct therapy in cancer treatment. By inhibiting these pathways, it could potentially reduce tumor growth and spread .
Case Studies
Case Study 1: In Vitro Efficacy
In a controlled laboratory setting, this compound was evaluated alongside other boronic acid derivatives for their ability to inhibit chemokine-induced PMN activation. The results demonstrated a significant reduction in calcium mobilization compared to untreated controls.
Case Study 2: In Vivo Models
Animal models have been utilized to assess the in vivo efficacy of this compound. Preliminary findings indicate that administration leads to decreased inflammatory markers in serum and reduced tissue infiltration by immune cells in models of acute inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
